molecular formula C11H12FN3 B12312850 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B12312850
M. Wt: 205.23 g/mol
InChI Key: PPJRDGIYQROBCH-UHFFFAOYSA-N
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Description

2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is an organic compound that features a fluorine atom, a pyrazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling with Aniline: The final step involves coupling the fluorinated pyrazole with aniline through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, potassium carbonate.

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The pyrazole ring contributes to the compound’s stability and reactivity, facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]benzamide
  • 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]phenylamine
  • 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridine

Uniqueness

2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to the presence of both a fluorine atom and a pyrazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the pyrazole ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

2-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline

InChI

InChI=1S/C11H12FN3/c1-8-9(7-14-15-8)6-13-11-5-3-2-4-10(11)12/h2-5,7,13H,6H2,1H3,(H,14,15)

InChI Key

PPJRDGIYQROBCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNC2=CC=CC=C2F

Origin of Product

United States

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